![molecular formula C21H19N3O B14228559 Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- CAS No. 831170-28-6](/img/structure/B14228559.png)
Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- is a complex organic compound that features a pyridine ring substituted with a furanylmethyl and phenylethyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: May be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share structural similarities and are known for their biological activities, including inhibition of fibroblast growth factor receptors.
Imidazole-containing compounds: These compounds exhibit a broad range of biological activities and are used in various therapeutic applications.
Uniqueness
Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
831170-28-6 |
|---|---|
Molekularformel |
C21H19N3O |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-[1-(furan-2-ylmethyl)-2-(2-phenylethyl)imidazol-4-yl]pyridine |
InChI |
InChI=1S/C21H19N3O/c1-2-7-17(8-3-1)11-12-21-23-20(19-10-4-5-13-22-19)16-24(21)15-18-9-6-14-25-18/h1-10,13-14,16H,11-12,15H2 |
InChI-Schlüssel |
PSEZPHAKJAXBPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=NC(=CN2CC3=CC=CO3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



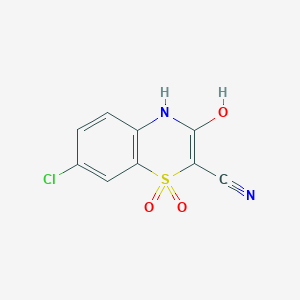

![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
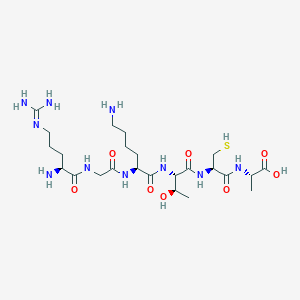
![2,7-Bis[(2-benzamidoacetyl)amino]octanediamide](/img/structure/B14228511.png)
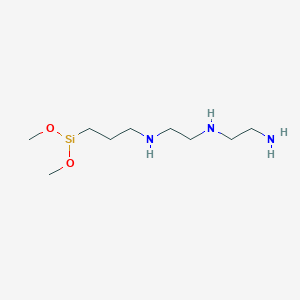
![6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B14228518.png)
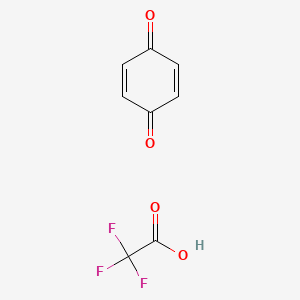
![1H-Benzimidazol-5-amine, 2-[1,1'-biphenyl]-2-yl-](/img/structure/B14228525.png)
![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)

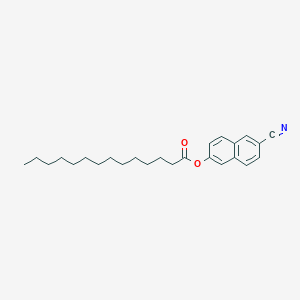
![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
